2,3-Dihydro-2,4,6,7-tetramethyl-2-((4-phenyl-1-piperidinyl)methyl)-5-benzofuranamine dihydrochloride
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Overview
Description
TAK-218 is a small molecule drug initially developed by Takeda Pharmaceutical Co., Ltd. It is known for its multiple antiischemic properties, including the suppression of aberrant dopamine release, modulation of sodium channels, and inhibition of lipid peroxidation . TAK-218 has shown promise as a neuroprotective agent, particularly in the context of central nervous system trauma and ischemia .
Preparation Methods
TAK-218 has a 2,3-dihydrobenzofuran-5-amine structure, which resembles alpha-tocopherol The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
TAK-218 undergoes several types of chemical reactions, including:
Reduction: TAK-218 exhibits potent scavenging activity towards hydroxyl radicals and superoxide radicals.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents, radical initiators, and specific catalysts to drive the reactions to completion. The major products formed from these reactions are typically oxidized or reduced derivatives of TAK-218 .
Scientific Research Applications
Mechanism of Action
TAK-218 exerts its effects through multiple mechanisms:
Modulation of Sodium Channels: TAK-218 blocks sodium channels, which helps in stabilizing neuronal membranes and preventing excitotoxicity.
Inhibition of Lipid Peroxidation: The compound scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage.
Suppression of Dopamine Release: TAK-218 inhibits the release of dopamine, which can be beneficial in conditions where excessive dopamine release is detrimental.
Comparison with Similar Compounds
TAK-218 is unique in its dual function of inhibiting dopamine release and scavenging free radicals. Similar compounds include:
Alpha-Tocopherol: TAK-218 resembles alpha-tocopherol in its structure and radical scavenging activity but has additional neuroprotective properties.
Other Sodium Channel Blockers: While there are other sodium channel blockers, TAK-218’s combination of sodium channel modulation and antioxidative activity sets it apart.
Properties
CAS No. |
156756-10-4 |
---|---|
Molecular Formula |
C23H32Cl2N2O |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(2S)-4,6,7-trimethyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-5-amine;dihydrochloride |
InChI |
InChI=1S/C23H30N2O.2ClH/c1-15-16(2)23-21(17(3)22(15)24)13-20(26-23)14-25-11-9-19(10-12-25)18-7-5-4-6-8-18;;/h4-8,19-20H,9-14,24H2,1-3H3;2*1H/t20-;;/m0../s1 |
InChI Key |
LUSQMAWNYXJJSO-FJSYBICCSA-N |
Isomeric SMILES |
CC1=C(C2=C(C[C@H](O2)CN3CCC(CC3)C4=CC=CC=C4)C(=C1N)C)C.Cl.Cl |
Canonical SMILES |
CC1=C(C2=C(CC(O2)CN3CCC(CC3)C4=CC=CC=C4)C(=C1N)C)C.Cl.Cl |
Origin of Product |
United States |
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